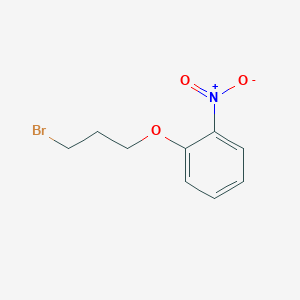

1-(3-Bromopropoxy)-2-nitrobenzene

Overview

Description

“1-(3-Bromopropoxy)-2-nitrobenzene” is a chemical compound with the linear formula C9H10Br2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of compounds similar to “1-(3-Bromopropoxy)-2-nitrobenzene” has been reported in the literature . For instance, the compound “1-(3-Bromopropoxy)-4-methoxy-benzene” was synthesized by treating ω-bromoalkyl C-glycosides derived from L-rhamnal with a tetrabutylammonium salt .Molecular Structure Analysis

The molecular structure of “1-(3-Bromopropoxy)-2-nitrobenzene” can be analyzed using various techniques. For example, ChemSpider provides information about the molecular formula, average mass, and monoisotopic mass .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromopropoxy)-2-nitrobenzene” include a density of 1.7±0.1 g/cm3, boiling point of 318.4±22.0 °C at 760 mmHg, and a molar refractivity of 57.6±0.3 cm3 .Scientific Research Applications

Organic Synthesis :

- Sodium borohydride can be used for nucleophilic aromatic substitution by hydrogen in compounds like 1-(3-Bromopropoxy)-2-nitrobenzene. Hydride Meisenheimer adducts act as intermediates in this process (Gold, Miri, & Robinson, 1980).

- Palladium-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes, such as 1-(3-Bromopropoxy)-2-nitrobenzene, with beta-halo-enals, -enones, or -esters leads to the synthesis of quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones (Banwell et al., 2004).

Polymer Science :

- In polymer solar cells, adding 25 wt% of 1-Br-4-NB, a derivative of 1-(3-Bromopropoxy)-2-nitrobenzene, improves power conversion efficiency by over 57%. This enhancement is due to reduced excitonic recombination and enhanced electron transfer complex formation (Fu et al., 2015).

Environmental Science :

- The electrochemical reduction of derivatives of 1-(3-Bromopropoxy)-2-nitrobenzene at carbon cathodes in dimethylformamide results in the production of 1-nitro-2-vinylbenzene and 1H-indole, which has implications in environmental remediation (Du & Peters, 2010).

- A green reduced graphene oxide/nickel tetraphenyl porphyrin nanocomposite modified electrode effectively detects nitrobenzene, a derivative of 1-(3-Bromopropoxy)-2-nitrobenzene, in various water samples, showing promise for environmental monitoring (Kubendhiran et al., 2017).

Safety And Hazards

properties

IUPAC Name |

1-(3-bromopropoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZBIRIHQKSGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428292 | |

| Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-2-nitrobenzene | |

CAS RN |

104147-69-5 | |

| Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)

![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)